5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant role in medicinal chemistry. This compound is part of the quinolone family, which is renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by hydroamination and intramolecular Friedel–Crafts reaction . Another method involves the use of activated alkynes and aromatic amines in the presence of a catalyst such as PPh3 .
Industrial Production Methods
Industrial production methods for this compound often employ multi-step synthesis processes, including metal-catalyzed reactions and flow chemistry techniques. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits the Foxo1 transcription factor, which plays a crucial role in hepatic gluconeogenesis. By inhibiting Foxo1, this compound reduces glucose production in the liver, making it a potential therapeutic agent for type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with broad-spectrum antibacterial activity.
Nalidixic acid: An early quinolone antibiotic used primarily for urinary tract infections.
Levofloxacin: Another quinolone antibiotic with enhanced activity against a variety of bacterial pathogens.
Uniqueness
5-Amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit the Foxo1 pathway sets it apart from other quinolone derivatives, highlighting its potential in treating metabolic disorders such as type 2 diabetes .
Properties
CAS No. |
61644-47-1 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-amino-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-5-2-3-6(12)9-8(14)4-7(11(15)16)13-10(5)9/h2-4H,12H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
JDJQXGXMJOXGJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)N)C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
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